molecular formula C19H15Cl3O5 B021738 Nornidulin CAS No. 33403-37-1

Nornidulin

Cat. No.: B021738
CAS No.: 33403-37-1
M. Wt: 429.7 g/mol
InChI Key: XEQDVQKKHOQZEP-WAYWQWQTSA-N
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Mechanism of Action

Nornidulin is a depsidone originally isolated from Aspergillus nidulans . It has been found to have significant biological activity, including antibacterial and antifungal properties . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been identified to target two primary proteins: the TMEM16A chloride channel and the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) enzyme . TMEM16A plays a crucial role in mucus secretion in asthma , while PfMQO is a mitochondrial enzyme in the malaria parasite Plasmodium falciparum .

Mode of Action

This compound interacts with its targets in different ways. In the case of TMEM16A, it inhibits the chloride currents induced by various activators without interfering with intracellular calcium levels . For PfMQO, this compound acts as an inhibitor, preventing the enzyme from carrying out its function .

Biochemical Pathways

The inhibition of TMEM16A by this compound affects the mucus secretion pathway in asthma, potentially providing a therapeutic benefit . By inhibiting PfMQO, this compound disrupts the energy metabolism of the malaria parasite, which could lead to its death .

Pharmacokinetics

falciparum proliferation in vitro at a concentration of 44.6 µM suggests that it has a reasonable bioavailability .

Result of Action

The inhibition of TMEM16A by this compound could potentially reduce mucus secretion in asthma, providing a therapeutic benefit . Its inhibition of PfMQO leads to the death of the malaria parasite, demonstrating its potential as an antimalarial drug .

Action Environment

As a natural product, its production and activity could potentially be influenced by environmental conditions during the growth and cultivation of the producing organism .

Biochemical Analysis

Biochemical Properties

Nornidulin has been found to inhibit the enzyme Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) . This enzyme is involved in the mitochondrial electron transport chain of the malaria parasite Plasmodium falciparum .

Cellular Effects

This compound has been shown to inhibit the proliferation of P. falciparum 3D7 strains . It does not affect the growth of several mammalian cell lines, indicating a degree of selectivity in its action .

Molecular Mechanism

The molecular mechanism of this compound’s action involves the inhibition of the PfMQO enzyme . By inhibiting this enzyme, this compound disrupts the mitochondrial electron transport chain in P. falciparum, which is crucial for the parasite’s survival .

Temporal Effects in Laboratory Settings

The effects of this compound on PfMQO activity and P. falciparum proliferation have been observed in vitro . The compound demonstrates stable inhibitory activity, suggesting that it does not degrade rapidly in laboratory settings .

Dosage Effects in Animal Models

falciparum proliferation at an IC50 of 44.6 µM . This suggests that the compound could have a dose-dependent effect on the parasite.

Metabolic Pathways

This compound’s primary known interaction is with the PfMQO enzyme in the mitochondrial electron transport chain of P. falciparum

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on P. falciparum, it is likely that the compound is able to cross cell membranes and reach the mitochondria where PfMQO is located .

Subcellular Localization

This compound’s target, the PfMQO enzyme, is located in the mitochondria of P. falciparum . Therefore, it can be inferred that this compound localizes to the mitochondria in order to exert its inhibitory effects.

Chemical Reactions Analysis

Nornidulin undergoes various chemical reactions, including alkylation, acylation, and arylation. These reactions are regioselective, predominantly producing 8-O-substituted derivatives . Common reagents used in these reactions include alkyl halides, acyl chlorides, and aryl halides. The major products formed from these reactions are 8-O-alkyl, 8-O-acyl, and 8-O-aryl derivatives, which have shown potent antibacterial activities .

Properties

IUPAC Name

1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQDVQKKHOQZEP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017594
Record name Nornidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33403-37-1
Record name Nornidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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